![molecular formula C17H13N3OS B2988822 4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892856-27-8](/img/structure/B2988822.png)
4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with a molecular weight of 279.32 . Its IUPAC name is N-(4-cyanobenzo[d]thiazol-2-yl)benzamide .
Molecular Structure Analysis
The molecular structure of “4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide” is characterized by the presence of a benzothiazole ring, a cyano group, and a benzamide group . The InChI code for this compound is 1S/C15H9N3OS/c16-9-11-7-4-8-12-13(11)17-15(20-12)18-14(19)10-5-2-1-3-6-10/h1-8H,(H,17,18,19) .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds closely related to "4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide" often focuses on their synthesis and the exploration of their chemical properties. For instance, studies have detailed convenient synthesis methods for derivatives of benzothiazoles, highlighting their susceptibility to condensation with different reagents, which could lead to applications in creating novel chemical entities with potential biological activities (Baheti, Kapratwar, & Kuberkar, 2002). Similarly, the synthesis of benzothiazole and thiadiazole derivatives has been documented, suggesting their potential as scaffolds for the development of new materials or as intermediates in pharmaceutical synthesis (Mohamed et al., 2020).
Potential Biological and Material Applications
Some research has explored the potential biological activities of benzothiazole derivatives. For example, a study on bi-heterocyclic benzamides demonstrated their potential as alkaline phosphatase inhibitors, suggesting a possible route to explore for therapeutic applications related to bone and dental health (Abbasi et al., 2019). Another study synthesized benzothiazole derivatives for colorimetric sensing of fluoride anions, indicating their utility in developing sensors for environmental or biological applications (Younes et al., 2020).
Chemical Sensing and Catalysis
Benzothiazole derivatives have also been shown to have applications in chemical sensing. For instance, coumarin benzothiazole derivatives have been synthesized and demonstrated to act as chemosensors for cyanide anions, showcasing their potential in environmental monitoring and safety (Wang et al., 2015). Additionally, research has been conducted on the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization, revealing a novel pathway that could be significant for catalytic processes in organic synthesis (Wang et al., 2008).
Mechanism of Action
Target of action
For instance, benzothiazoles have been reported to have antifungal, antimicrobial, and anticancer activities . Benzamides, on the other hand, are known to inhibit histone deacetylases, enzymes that play a key role in the regulation of gene expression .
Mode of action
Benzothiazoles and benzamides often act by interacting with enzymes or receptors in the cell, altering their function and leading to changes in cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the known activities of benzothiazoles and benzamides, it could potentially affect pathways related to cell growth and division, gene expression, and microbial metabolism .
Result of action
Based on the activities of similar compounds, it could potentially have effects such as inhibiting the growth of microbes or cancer cells, or altering gene expression .
Future Directions
properties
IUPAC Name |
4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-2-12-4-3-5-14-15(12)19-17(22-14)20-16(21)13-8-6-11(10-18)7-9-13/h3-9H,2H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUIFRBZBQYRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
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